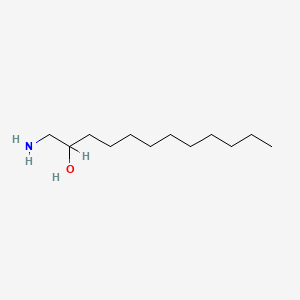
1-Aminododecan-2-ol
Vue d'ensemble
Description
1-Aminododecan-2-ol is an organic compound with the molecular formula C12H27NO. It is a type of amino alcohol, characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) on a dodecane backbone.
Méthodes De Préparation
1-Aminododecan-2-ol can be synthesized through various methods. One common synthetic route involves the reduction of 1-nitrododecane, which is then followed by the hydrolysis of the resulting intermediate. Another method includes the reaction of dodecanal with ammonia, followed by reduction .
In industrial settings, the production of this compound often involves the catalytic hydrogenation of dodecanenitrile. This process is typically carried out under high pressure and temperature conditions, using a metal catalyst such as palladium or nickel .
Analyse Des Réactions Chimiques
1-Aminododecan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde, depending on the reaction conditions and reagents used.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Acylation: The amino group can undergo acylation to form amides
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and acyl chlorides for acylation .
Applications De Recherche Scientifique
1-Aminododecan-2-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Aminododecan-2-ol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor to bioactive molecules that modulate cellular processes. For example, it can be converted into sphingosine, which plays a crucial role in cell signaling and apoptosis .
Comparaison Avec Des Composés Similaires
1-Aminododecan-2-ol can be compared with other similar compounds, such as:
1-Aminododecane: Lacks the hydroxyl group, making it less versatile in chemical reactions.
2-Amino-1-dodecanol: Similar structure but with the amino group at a different position, affecting its reactivity and applications.
1,2-Dodecanediol: Contains two hydroxyl groups, making it more hydrophilic and suitable for different applications
These comparisons highlight the unique properties of this compound, such as its dual functionality, which makes it valuable in various fields of research and industry.
Propriétés
IUPAC Name |
1-aminododecan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h12,14H,2-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXJLJIOHUCFAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![acetamide, n-[4-[(difluoromethyl)thio]phenyl]-](/img/structure/B6320117.png)
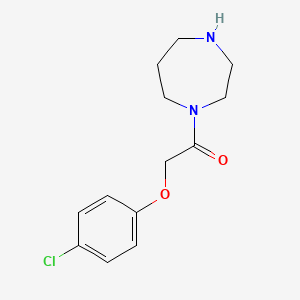


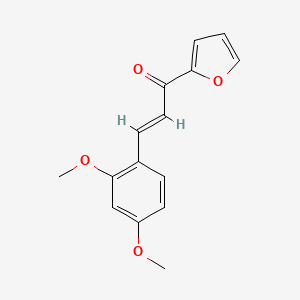

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(5-methylfuran-2-yl)prop-2-en-1-one](/img/structure/B6320162.png)


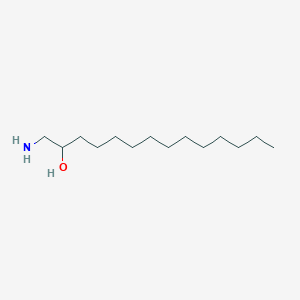
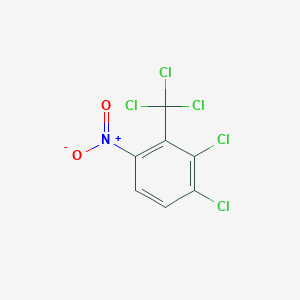
![2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6320198.png)

